molecular formula C8H4Cl2O2 B8574594 5,6-Dichloro-3H-isobenzofuran-1-one

5,6-Dichloro-3H-isobenzofuran-1-one

Cat. No.: B8574594
M. Wt: 203.02 g/mol
InChI Key: XWVBIBALUARHOS-UHFFFAOYSA-N
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Description

5,6-Dichloro-3H-isobenzofuran-1-one is an organic compound that belongs to the class of phthalides, which are characterized by a lactone ring fused to a benzene ring. This compound is notable for its two chlorine atoms attached to the benzene ring at the 5 and 6 positions. Phthalides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3H-isobenzofuran-1-one typically involves the chlorination of phthalide derivatives. One common method is the direct chlorination of phthalide using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phthalides.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phthalides.

Scientific Research Applications

5,6-Dichloro-3H-isobenzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3H-isobenzofuran-1-one involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalide: The parent compound without chlorine substituents.

    3,4-Dichlorophthalide: A similar compound with chlorine atoms at the 3 and 4 positions.

    5,6-Dimethylphthalide: A compound with methyl groups instead of chlorine atoms at the 5 and 6 positions.

Uniqueness

5,6-Dichloro-3H-isobenzofuran-1-one is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other phthalide derivatives and useful for specific applications where these properties are advantageous.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 5,6-Dichloro-3H-isobenzofuran-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves chlorination of precursor isobenzofuranones under controlled conditions. For example, chlorinating agents like SOCl₂ or PCl₅ can be used in anhydrous solvents (e.g., dichloromethane) at reflux temperatures. Optimization includes adjusting stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield improvements (up to 75%) are achievable by optimizing temperature gradients and inert gas protection to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity (e.g., δ 5.2–6.8 ppm for lactone protons).
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl bonds).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., CCDC 1505246 for analogous structures) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 231).

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms at positions 5 and 6 increase the electrophilicity of the lactone carbonyl group. Reactivity can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) and experimental kinetic studies using nucleophiles like amines or thiols. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., phytotoxicity vs. antioxidant activity) require systematic validation:

  • Dose-Response Assays : Test across concentrations (0.1–100 µM) in standardized models (e.g., Arabidopsis thaliana for phytotoxicity).
  • Target Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to enzymes like photosystem II inhibitors .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .

Q. What methodologies are recommended for analyzing the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refinement with SHELXL resolves disorder in chlorine positions.
  • Cambridge Structural Database (CSD) Validation : Compare bond lengths (C-Cl: ~1.74 Å) and angles with deposited analogs (e.g., CCDC 1505246) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contributing to lattice stability) .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer : Stability studies under varying conditions (humidity, light, temperature) identify degradation pathways:

  • HPLC-PDA Monitoring : Detect hydrolyzed products (e.g., dicarboxylic acids) over 6–12 months.
  • Stabilizers : Add antioxidants (BHT, 0.01% w/w) and store in amber vials under argon at –20°C.
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (>150°C) .

Properties

Molecular Formula

C8H4Cl2O2

Molecular Weight

203.02 g/mol

IUPAC Name

5,6-dichloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Cl2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2

InChI Key

XWVBIBALUARHOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (5.2 g) was added to a stirred solution of 4,5-dichlorophthalic anhydride (20 g) in anhydrous DMF (100 mL) at 0° C. under nitrogen in small portions over 1 hour. The reaction was warmed to room temperature for a further 2 hours and poured into ice/1M HCl. The resultant white precipitate (4,5-dichloro-2-hydroxymethyl-benzoic acid) was collected by filtration and dried under vacuum. The precipitate was suspended in toluene (200 mL) with catalytic pTSA and heated to reflux under Dean-Stark conditions (precipitate dissolves on heating) for 18 hours. The reaction was cooled to room temperature and the resultant white precipitate collected by filtration to give the sub-title compound as a white solid (14.0 g, 75%); 1H NMR (400 MHz, d6-DMSO) δ 5.40 (2H, s), 8.05 (1H, s), 8.15 (1H, s).
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

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